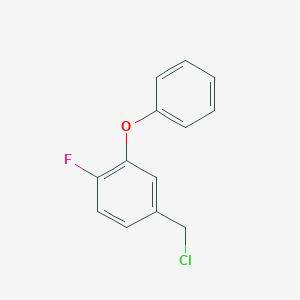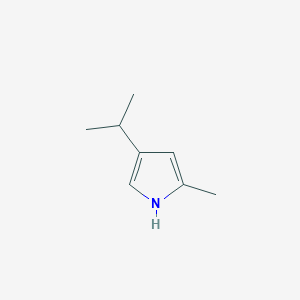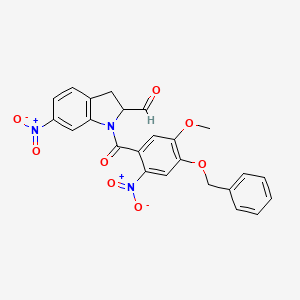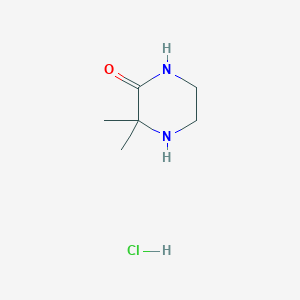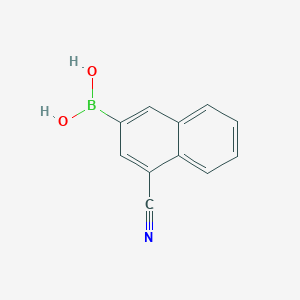
4-Cyanonaphthalen-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanonaphthalen-2-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring with a cyano substituent at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalen-2-ylboronic acid typically involves the borylation of 4-cyano-2-naphthalene derivatives. One common method is the palladium-catalyzed borylation of 4-cyano-2-naphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanonaphthalen-2-ylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases (e.g., triethylamine).
Heck Reaction: Palladium catalysts, bases (e.g., sodium carbonate), and solvents (e.g., N,N-dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyanonaphthalen-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Cyanonaphthalen-2-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
Comparaison Avec Des Composés Similaires
- 2-Naphthaleneboronic acid
- 4-Biphenylboronic acid
- Phenylboronic acid
Comparison: 4-Cyanonaphthalen-2-ylboronic acid is unique due to the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-naphthaleneboronic acid, the cyano substituent provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications. The presence of the naphthalene ring also distinguishes it from simpler boronic acids like phenylboronic acid, offering more complex structural features for advanced material synthesis.
Propriétés
Formule moléculaire |
C11H8BNO2 |
|---|---|
Poids moléculaire |
197.00 g/mol |
Nom IUPAC |
(4-cyanonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H |
Clé InChI |
GPVAWUPCDREOKU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
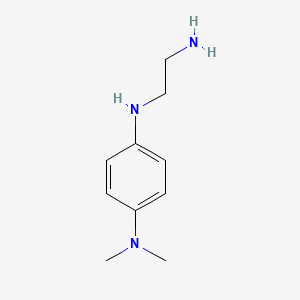
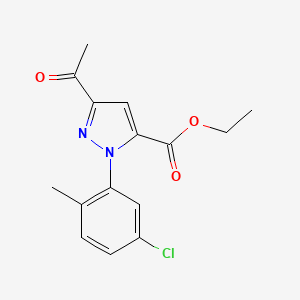
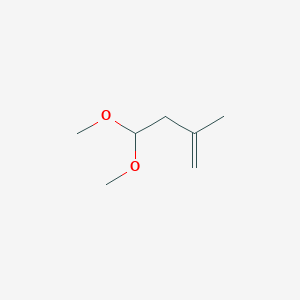
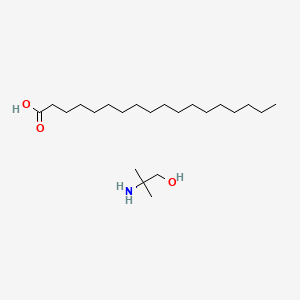
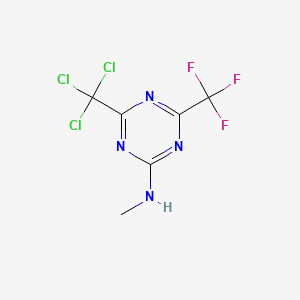
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
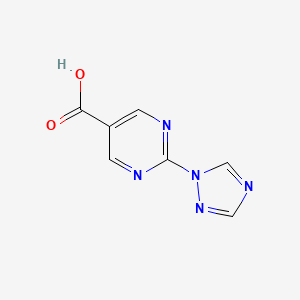
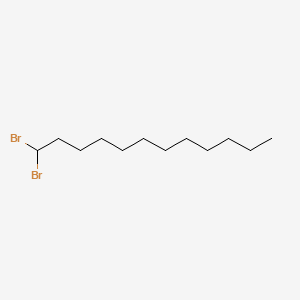
![1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol](/img/structure/B8593689.png)
